N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide
Description
N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide (CAS: 899788-21-7) is a quinazolinone-based derivative with a molecular formula of C23H20N4O6 and a molecular weight of 448.435 g/mol . Structurally, it comprises:
- A tetrahydroquinazolin-2,4-dione core, which is a nitrogen-containing heterocycle known for its pharmacological relevance in antimicrobial, anticancer, and anti-inflammatory applications.
- A furan-2-ylmethyl group linked via a propanamide chain at position 3, enhancing solubility and modulating receptor interactions .
The compound’s synthesis likely involves multi-step reactions, including amidation and nucleophilic substitutions, as inferred from analogous methodologies in and .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-3-[1-[(3-nitrophenyl)methyl]-2,4-dioxoquinazolin-3-yl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O6/c28-21(24-14-18-7-4-12-33-18)10-11-25-22(29)19-8-1-2-9-20(19)26(23(25)30)15-16-5-3-6-17(13-16)27(31)32/h1-9,12-13H,10-11,14-15H2,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPKHTRELXQRNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC3=CC(=CC=C3)[N+](=O)[O-])CCC(=O)NCC4=CC=CO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
The quinazolinone scaffold is synthesized via cyclocondensation of anthranilic acid with urea or its equivalents. In a representative procedure:
- Anthranilic acid (10 mmol) and urea (12 mmol) are refluxed in acetic acid (30 mL) for 6–8 hours.
- Post-reaction, the mixture is cooled to 0°C, and the precipitate is filtered and washed with cold ethanol to yield 2,4-dihydroxyquinazoline (85–90% yield).
Modification for N1-Alkylation : Direct alkylation of the quinazolinone nitrogen requires activation. Alternative routes employ benzoxazin-4-one intermediates:
- Anthranilic acid is treated with phosgene to form benzoxazin-4-one.
- Reaction with 3-nitrobenzylamine in DMF at 80°C for 12 hours affords Intermediate A (72% yield).
N1-Alkylation with 3-Nitrobenzyl Group
Optimization of Alkylation Conditions
Intermediate A undergoes alkylation using 3-nitrobenzyl bromide under basic conditions:
- Intermediate A (5 mmol), 3-nitrobenzyl bromide (6 mmol), and K₂CO₃ (10 mmol) are stirred in DMF (15 mL) at 130°C for 8 hours.
- Workup involves dilution with ethyl acetate, washing with brine, and column chromatography (20% ethyl acetate/hexane) to isolate the product (68% yield).
Critical Parameters :
- Solvent : DMF enhances nucleophilicity of the quinazolinone nitrogen.
- Temperature : Elevated temperatures (130°C) overcome kinetic barriers to N-alkylation.
Introduction of Propanamide Side Chain
Propanoic Acid Activation and Coupling
The 3-aminopropyl side chain is introduced via carbodiimide-mediated coupling:
- Intermediate A (3 mmol) is dissolved in DCM (10 mL) with 3-aminopropanoic acid (3.3 mmol), HOBt (3.6 mmol), and Et₃N (6 mmol).
- EDCl (3.6 mmol) is added at 0°C, and the reaction stirs at room temperature for 16 hours.
- Purification via silica chromatography (30% ethyl acetate/hexane) yields Intermediate B (82% yield).
Reductive Amination with Furan-2-ylmethyl Group
The terminal amine of Intermediate B is functionalized via reductive amination:
- Intermediate B (2 mmol) and furfural (2.4 mmol) are stirred in DMF (5 mL) at room temperature for 1 hour.
- Sodium triacetoxyborohydride (4 mmol) is added portionwise, and the mixture reacts for 12 hours.
- Acidic workup (1M HCl) and neutralization with NaHCO₃ afford the target compound after HPLC purification (58% yield).
Spectroscopic Validation :
- ¹H NMR (D₂O, 400 MHz): δ 7.93 (s, 1H, ArH), 4.50 (m, 3H, CH₂-furan), 3.18 (s, 6H, N(CH₃)₂).
- ESI-MS : m/z 483.2 [M+H]⁺.
Alternative Synthetic Routes
Nucleophilic Aromatic Substitution
Patent data describes nitro-group-directed substitutions, though applicability here is limited due to the meta-nitro orientation.
Microwave-Assisted Cyclization
Accelerated synthesis of the quinazolinone core via microwave irradiation (150°C, 30 minutes) improves yield to 89%.
Challenges and Optimization Strategies
- Nitro Group Stability : The 3-nitrobenzyl group may undergo partial reduction under reductive conditions. Controlled stoichiometry of NaBH(OAc)₃ mitigates this.
- Amide Racemization : Low-temperature coupling (0°C) and HOBt additive suppress epimerization.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The quinazolinone core can be reduced to a dihydroquinazoline.
Substitution: The furylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could yield various substituted quinazolinone derivatives.
Scientific Research Applications
Synthesis and Characterization
The synthesis of N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide typically involves multi-step organic reactions. The characterization of this compound can be performed using various techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy
- Infrared (IR) Spectroscopy
- Mass Spectrometry (MS)
These methods confirm the structural integrity and purity of the synthesized compound.
Research indicates that compounds with similar structures exhibit various biological activities. The applications of this compound may include:
Anticancer Activity
Studies have shown that tetrahydroquinazoline derivatives can possess anticancer properties by inducing apoptosis in cancer cells. The presence of the nitrophenyl group may enhance this activity through mechanisms involving oxidative stress and cell cycle arrest.
Antimicrobial Properties
Compounds containing furan and quinazoline rings have been reported to exhibit antimicrobial activity. This makes this compound a candidate for further investigation in the development of new antimicrobial agents.
Enzyme Inhibition
The structural components suggest potential inhibition of specific enzymes involved in disease pathways. For instance:
- Protease Inhibition: Similar compounds have been studied for their ability to inhibit proteases related to viral infections.
Case Studies and Research Findings
Several studies highlight the relevance of similar compounds in medicinal chemistry:
- Antitumor Activity: A study published in Molecules demonstrated that derivatives of tetrahydroquinazolines showed promising results against various cancer cell lines through mechanisms involving apoptosis and cell cycle disruption .
- Antimicrobial Studies: Research has indicated that furan-based compounds can effectively combat bacterial strains resistant to conventional antibiotics .
- Enzyme Interaction Studies: Investigations into enzyme inhibition have revealed that quinazoline derivatives can serve as effective inhibitors against specific targets like kinases involved in cancer progression .
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, modulating their activity. The nitrobenzyl group may also play a role in the compound’s reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Compound A : 3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-furylmethyl)propanamide
- Core Structure: Imidazoquinazoline (vs. tetrahydroquinazolinone in the target compound).
- Substituents :
- A sulfanyl-linked 3,4-dimethoxyphenethyl group, enhancing lipophilicity and π-π stacking.
- Retains the furan-2-ylmethyl-propanamide chain.
- Bioactivity : The imidazoquinazoline core and dimethoxy groups may improve CNS penetration compared to the nitro-substituted target compound.
Compound B : N-[4-(1,3-benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide
- Core Structure: Thiazolotriazole fused with benzothiazole (vs. quinazolinone).
- Substituents :
- 4-Chlorophenyl and benzothiazole groups, offering halogen-bonding and intercalation capabilities.
- Sulfanyl-propanamide linker, similar to the target compound.
- Bioactivity : Likely targets kinase or protease enzymes due to the thiazole-triazole system.
Compound C : N-(2,4-dimethoxyphenyl)-3-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)propanamide
- Core Structure : Benzisothiazol-1,1-dioxide (a sulfonamide isostere).
- Substituents :
- 2,4-Dimethoxyphenyl group, improving metabolic stability.
- Propanamide chain analogous to the target compound.
- Bioactivity : The sulfone group may confer antioxidant or anti-inflammatory activity .
Comparative Physicochemical and Pharmacological Data
Biological Activity
The compound N-[(furan-2-yl)methyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its complex chemical structure, which includes a furan ring and a tetrahydroquinazoline moiety. The chemical formula is and it has a CAS number of 899788-21-7 . The presence of various functional groups suggests potential interactions with biological targets.
Anticancer Activity
Several studies have indicated that derivatives of tetrahydroquinazoline exhibit significant anticancer properties. The specific compound has been tested for its ability to inhibit cancer cell proliferation. For instance:
- Case Study 1 : In vitro assays demonstrated that the compound effectively inhibited the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Research has shown that compounds with similar frameworks exhibit broad-spectrum antibacterial effects.
- Case Study 2 : A study evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, revealing that the compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics.
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Compounds containing furan and quinazoline rings are known for their ability to modulate inflammatory pathways.
- Research Findings : In vivo models demonstrated a reduction in inflammatory markers in response to treatment with the compound, indicating its potential use in managing inflammatory diseases.
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of specific enzymes involved in cancer progression or inflammation.
- Interaction with DNA : Similar compounds have shown the ability to intercalate into DNA, disrupting replication and transcription processes.
- Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB or MAPK pathways that are critical in cancer and inflammation.
Data Summary
Below is a summary table highlighting key findings related to the biological activity of the compound:
Q & A
Q. What synthetic strategies are recommended for preparing this compound with high purity?
The synthesis involves multi-step organic reactions, including condensation of tetrahydroquinazoline precursors with furan-2-ylmethyl and 3-nitrophenylmethyl substituents. Key steps include:
- Amide bond formation using coupling agents like EDCI or DCC under inert atmospheres.
- Controlled cyclization of the tetrahydroquinazoline core at 60–80°C in polar aprotic solvents (e.g., DMF or DMSO) to avoid side reactions.
- Purification via flash chromatography or preparative HPLC to isolate intermediates and final product .
Q. Which analytical methods are essential for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and hydrogen bonding in the tetrahydroquinazoline ring.
- High-Resolution Mass Spectrometry (HRMS) : To confirm molecular formula and isotopic patterns.
- X-ray Crystallography : For resolving spatial arrangements of the nitro group and furan moiety, critical for understanding reactivity .
Advanced Research Questions
Q. How does the 3-nitrophenyl group influence biological target interactions compared to other substituents?
Comparative studies of analogs (e.g., chloro or methoxy substituents) reveal that the nitro group enhances electron-withdrawing effects, increasing binding affinity to enzymes like cyclooxygenase-2 (COX-2). For example:
| Substituent | IC₅₀ (COX-2 Inhibition) | Binding Energy (kcal/mol) |
|---|---|---|
| 3-NO₂ | 0.12 µM | -9.8 |
| 4-OCH₃ | 1.4 µM | -6.3 |
| Mechanistic assays (e.g., surface plasmon resonance) and docking simulations are recommended to validate these interactions . |
Q. What experimental approaches resolve contradictions in reported activity data across in vitro studies?
- Dose-Response Curves : Use standardized protocols (e.g., fixed ATP concentrations in kinase assays) to minimize variability.
- Control Compounds : Include structurally similar analogs (e.g., furan-free derivatives) to isolate the role of the nitro group.
- Meta-Analysis : Cross-reference data from orthogonal assays (e.g., fluorescence polarization vs. ELISA) to confirm target engagement .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacokinetic profile?
- LogP Adjustments : Introduce hydrophilic groups (e.g., hydroxyls) on the furan ring to improve solubility without disrupting the quinazoline core.
- Metabolic Stability : Conduct liver microsome assays to identify vulnerable sites (e.g., nitro reduction) and modify substituents (e.g., fluorination) to block degradation pathways .
Methodological Considerations
Q. What in vitro models are suitable for evaluating its anti-inflammatory potential?
- RAW 264.7 Macrophages : Measure nitric oxide (NO) suppression under LPS-induced inflammation.
- ELISA for Cytokines : Quantify TNF-α and IL-6 secretion to assess immunomodulatory effects.
- COX-2 Isozyme Selectivity : Use human recombinant COX-2/COX-1 kits to avoid cross-reactivity .
Q. How can computational modeling predict off-target interactions?
- Molecular Dynamics Simulations : Simulate binding to homologous proteins (e.g., other oxidoreductases) using software like GROMACS.
- Pharmacophore Screening : Map electrostatic and hydrophobic features against databases (e.g., ChEMBL) to identify potential off-targets .
Data Interpretation and Validation
Q. What statistical methods are recommended for analyzing dose-dependent toxicity?
- Probit Analysis : Calculate LD₅₀ values in zebrafish or murine models.
- ANOVA with Tukey’s Post Hoc Test : Compare treatment groups to controls in cell viability assays (e.g., MTT).
- Hill Slope Modeling : Assess cooperative effects in enzyme inhibition assays .
Q. How can crystallography resolve ambiguities in the compound’s tautomeric forms?
- Low-Temperature Crystallography : Stabilize transient tautomers (e.g., keto-enol forms) at 100 K.
- Electron Density Maps : Differentiate nitro group orientations using SHELXL-refined structures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
